molecular formula C9H10BrClN2 B11858313 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride

Cat. No.: B11858313
M. Wt: 261.54 g/mol
InChI Key: SBUHXPCEPHZJRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride typically involves the bromination of 5-methylindole followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of bromine in acetic acid to brominate 5-methylindole, followed by reaction with ammonia or an amine to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indol-3-amine hydrochloride
  • 5-Methyl-1H-indol-3-amine hydrochloride
  • 3-Bromo-1H-indol-7-amine hydrochloride

Uniqueness

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride is unique due to the specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of both bromine and methyl groups can enhance its binding affinity to certain targets and increase its potential for various applications .

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

3-bromo-5-methyl-1H-indol-7-amine;hydrochloride

InChI

InChI=1S/C9H9BrN2.ClH/c1-5-2-6-7(10)4-12-9(6)8(11)3-5;/h2-4,12H,11H2,1H3;1H

InChI Key

SBUHXPCEPHZJRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC=C2Br.Cl

Origin of Product

United States

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